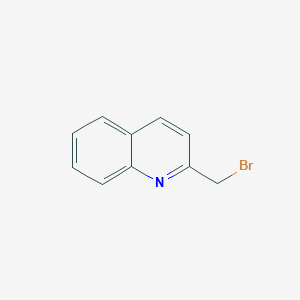

2-(Bromomethyl)quinoline

Cat. No. B1281361

Key on ui cas rn:

5632-15-5

M. Wt: 222.08 g/mol

InChI Key: NNAYPIDFVQLEDK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06509476B1

Procedure details

A magnetically stirred solution of 2-bromomethyl-7-chloroquinoline (1.0 g, 3.91 mmol) and triethyl phosphite (0.74 g, 4.45 mmol) in dry toluene (10.0 ml) was heated under reflux for 24 h. The cooled solution was adsorbed onto a quantity of silica (ca. 5.0 g) and column chromatography (ethyl acetate-light petroleum (b.p. 40-60° C.), 1:4) provided unreacted 2-bromomethylquinoline (0.12 g, 0.469 mmol-12%) as brown crystals. Further elution (ethyl acetate) secured the title compound (0.88 g, 72%) as a yellow/brown oil. Distilled at 240° C. at 0.05 mmHg using a Kugelrohr short-path distillation apparatus as a bright yellow oil which crystallised on standing (m.p. 33-37° C.); (Found: C, 53.17; H, 5.40; N; 4.31; Cl, 11.22. C14H7ClNO3P requires C, 53.6; H, 5.46; N, 4.46; Cl, 11.3%); νmax (thin film)/cm−1 3060.5, 2981.5, 1612.5, 1598.5, 1559.5. δH (270 MHz) 1.27 (6H, t, 2×CH2CH3, 3J=6.9 Hz); 3.60 (2H, d, CH2P, 2J=22.4 Hz); 4.11 (4H, m, 2×CH2CH3); 7.47 (1H, dd, 3-H, Jo=7.0, 4J3H.P=0.8 Hz); 7.51 (1H, dd, 6-H, Jo=8.4, Jm=1.5 Hz); 7.72 (1H, d, 5-H, Jo=8.9 Hz); 8.05 (1H, d, 8-H, Jm=1.7 Hz); 8.06 (1H, d, 4-H, Jo=8.3 Hz). δc (67.8 MHz) 16.15 (CH2CH3, d, 3JC.P=6.1 Hz); 37.0 (CH2P, d, 1JC.P=134.3 Hz); 62.3 (CH2CH3, d, 2JC.P=6.1 Hz); 122.3 (3-C, d, 3JC.P=2.5 Hz), 125.1 (4a-C), 135.3 (7-C), 136.2 (4-C); 147.9 (8a-C), 154.3 (2-C, d, 2JC.P=8.6 Hz). Remaining 315.3, 313.2 (7.52, 22.18, M+), 277.3 (2.21), 242.1, 240.1 (1.79, 5.13), 193.1 (6.84), 179.1, 177.1 (33.1, 100), 142.2 (3.65), 109.1 (4.57).

[Compound]

Name

ethyl acetate-light petroleum

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Br:1][CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][C:7](Cl)=[CH:8][CH:9]=2)[N:4]=1.P(OCC)(OCC)OCC>C1(C)C=CC=CC=1>[Br:1][CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCC1=NC2=CC(=CC=C2C=C1)Cl

|

|

Name

|

|

|

Quantity

|

0.74 g

|

|

Type

|

reactant

|

|

Smiles

|

P(OCC)(OCC)OCC

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

[Compound]

|

Name

|

ethyl acetate-light petroleum

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 24 h

|

|

Duration

|

24 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCC1=NC2=CC=CC=C2C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.12 g | |

| YIELD: CALCULATEDPERCENTYIELD | 13.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |